7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various fields of science. This compound is characterized by the presence of a chloro group at the 7th position, a methoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. The unique structure of this compound contributes to its significant chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with malonic acid or its equivalents under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .
Scientific Research Applications
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-phenylquinoline-4-carboxylic acid
- 8-Methylquinoline-4-carboxylic acid
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
Uniqueness
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the combination of its chloro, methoxyphenyl, and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C18H14ClNO3 and a molecular weight of 327.76 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities , particularly as an antimicrobial and anticancer agent.
Chemical Structure
The structure of this compound features:
- A chloro group at the 7-position
- A methoxyphenyl group at the 2-position
- A carboxylic acid functional group at the 4-position
This unique arrangement contributes to its diverse chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, disrupting cellular processes essential for microbial growth and cancer cell survival. Interaction studies have revealed that it may affect:
- DNA replication
- Protein synthesis
- Enzyme activity related to cell metabolism
These interactions are crucial for understanding its pharmacodynamics and optimizing therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting key characteristics:
Compound Name | Structure | Key Characteristics |
---|---|---|
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | Structure | Similar antimicrobial properties but different substitution pattern |
8-Methylquinoline-4-carboxylic acid | Structure | Lacks chlorine and methoxy groups; used primarily as a chemical intermediate |
7-Bromo-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | Structure | Bromine substitution instead of chlorine; potential differences in biological activity |
The structural modifications in these compounds significantly influence their biological activities, suggesting that the specific chloro and methoxy substitutions in this compound may enhance its pharmacological profile compared to others.
Study on Antimicrobial Activity
A recent study published in Pharmaceuticals explored the antimicrobial effects of this compound against various Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, showcasing its potential as an alternative treatment option for bacterial infections .
Study on Anticancer Effects
Another investigation focused on the anticancer properties of this compound, revealing that it effectively induced apoptosis in specific cancer cell lines through caspase activation pathways. This finding suggests a mechanism by which the compound may exert its anticancer effects, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10-15(19)8-7-13-14(18(21)22)9-16(20-17(10)13)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGVWSNEYUJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.